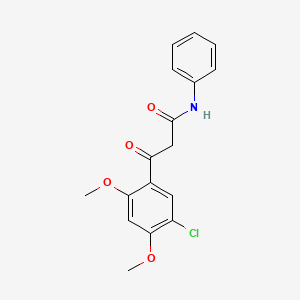

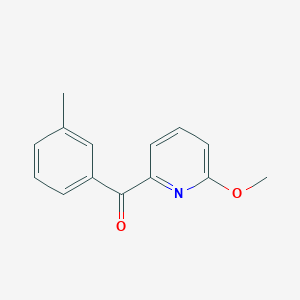

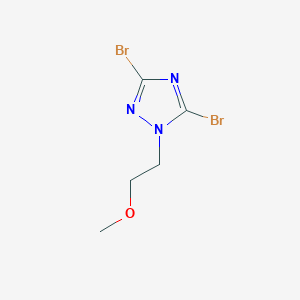

![molecular formula C10H15ClN4O B1453039 2-[4-(6-氯-4-嘧啶基)-1-哌嗪基]-1-乙醇 CAS No. 1220036-27-0](/img/structure/B1453039.png)

2-[4-(6-氯-4-嘧啶基)-1-哌嗪基]-1-乙醇

描述

“2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol” is a chemical compound . It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety with two nitrogen atoms . Pyrimidine derivatives are known for their wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various synthetic approaches . For instance, the reaction of aniline derivatives with potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent over a period of 30 minutes, followed by stirring for another 2 hours at 0–5°C, can yield a compound with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied . The specific reactions of “2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol” are not detailed in the search results.科学研究应用

抗癌应用

嘧啶衍生物,包括具有 6-氯-4-嘧啶基部分的衍生物,以其抗癌特性而闻名。 它们已被用于合成靶向各种癌症形式的药物,包括髓性白血病、乳腺癌和特发性肺纤维化 。嘧啶结构的多样性允许生物活性的调节,使其成为抗癌药物设计中宝贵的支架。

抗菌和抗真菌活性

嘧啶核心在抗菌和抗真菌剂的开发中也很重要。 这些化合物已被证明对各种细菌和真菌病原体具有广谱活性,这在对抗传染病方面至关重要 .

抗炎和止痛作用

嘧啶衍生物表现出抗炎和止痛活性。它们通过抑制关键炎症介质(如前列腺素 E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性来发挥作用。 这使它们成为治疗慢性炎症性疾病的潜在候选药物 .

心血管治疗

在心血管研究中,基于嘧啶的化合物已被探索为治疗高血压等疾病的潜在治疗剂。 它们作用于各种生物靶点以帮助调节血压,并且与血管舒张和神经保护有关 .

抗糖尿病特性

嘧啶衍生物的多功能性扩展到糖尿病的管理。 它们已被研究作为 DPP-IV 抑制剂,这在调节体内胰岛素和葡萄糖水平方面很重要 .

抗病毒和抗 HIV 活性

嘧啶衍生物在抗病毒治疗方面显示出希望,特别是针对 HIV。 它们抑制病毒复制周期中关键酶的能力使它们在开发抗 HIV 药物方面具有价值 .

酶抑制

基于嘧啶的化合物是有效的酶抑制剂。例如,它们已被用于抑制 β-葡萄糖醛酸酶,一种与某些疾病和药物代谢相关的酶。 这种应用对于理解疾病机制和开发新的治疗策略至关重要 .

合成方法

最后,该化合物在合成化学中的作用不容忽视。它作为各种药理活性分子的合成砌块。 研究人员专注于新型合成方法,这些方法可以产生具有改善的药物样性和 ADME-Tox 特性的分子 .

作用机制

Target of Action

It’s known that diazine alkaloids, which include pyrimidines, have a wide range of pharmacological applications .

Mode of Action

Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Biochemical Pathways

Diazines are known to affect a wide range of biological activities .

Pharmacokinetics

The search results mention that synthetic methodologies have been used to create molecules with improved druglikeness and adme-tox properties .

Result of Action

Diazines are known to have a wide range of biological activities .

安全和危害

The safety data sheet for a similar compound, “4-(6-Chloro-4-pyrimidinyl)morpholine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

生化分析

Biochemical Properties

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives, including 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol, are known to exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific enzyme active sites or receptors, thereby modulating their activity.

Cellular Effects

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives can modulate the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular proliferation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the accumulation of DNA breaks, ultimately affecting cell viability and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound over time.

Dosage Effects in Animal Models

The effects of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, pyrimidine derivatives are known to be substrates for cytochrome P450 enzymes, which catalyze their oxidation and subsequent metabolism . These metabolic pathways can influence the bioavailability and efficacy of the compound.

Transport and Distribution

The transport and distribution of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound can impact its activity and function, thereby influencing its overall pharmacological profile.

属性

IUPAC Name |

2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLPIJNIFCQNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247655 | |

| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-27-0 | |

| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

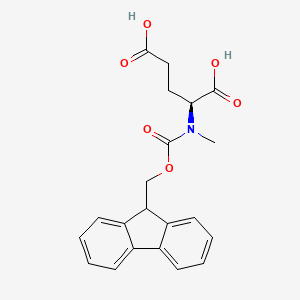

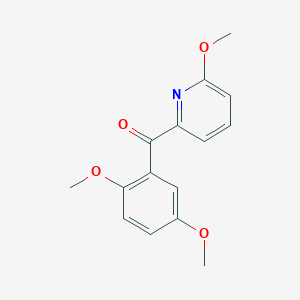

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

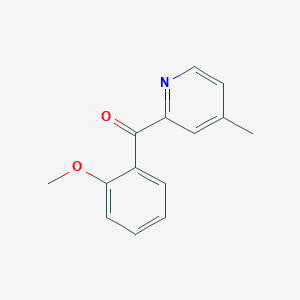

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

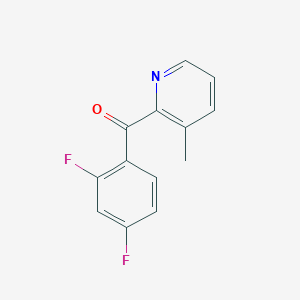

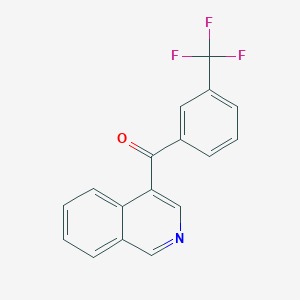

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

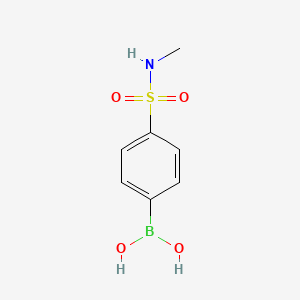

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)